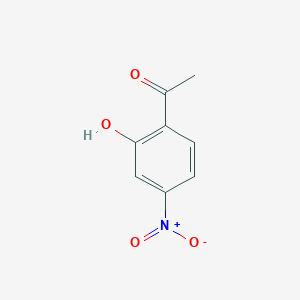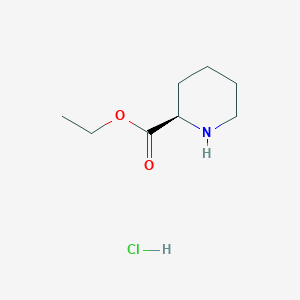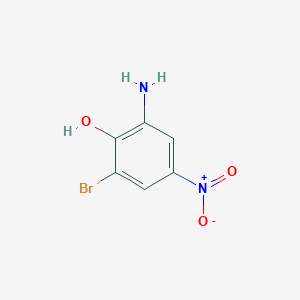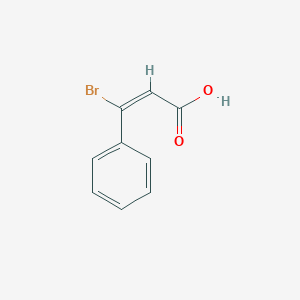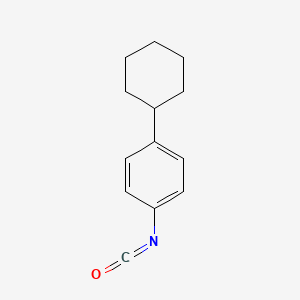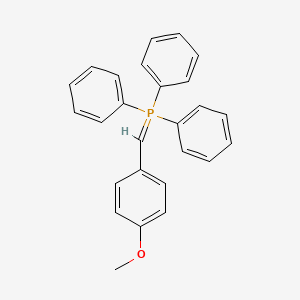
4-Methoxybenzylidene triphenylphosphorane
描述
4-Methoxybenzylidene triphenylphosphorane: is an organophosphorus compound with the molecular formula C26H23OP . It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one methoxybenzylidene group. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a ylide to form alkenes from aldehydes and ketones .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxybenzylidene triphenylphosphorane can be synthesized through a two-step process starting from triphenylphosphine. The first step involves the P-alkylation of triphenylphosphine with 4-methoxybenzyl chloride to form the corresponding phosphonium salt. The second step involves the deprotonation of the phosphonium salt using a strong base such as sodium hydride or butyllithium to yield the desired ylide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Methoxybenzylidene triphenylphosphorane primarily undergoes the Wittig reaction, a type of substitution reaction where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a betaine intermediate, which subsequently eliminates triphenylphosphine oxide to yield the desired alkene .
Common Reagents and Conditions:
Reagents: Aldehydes or ketones, strong bases (e.g., sodium hydride, butyllithium)
Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, under inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Major Products: The major products of the Wittig reaction involving this compound are alkenes, with the specific structure depending on the aldehyde or ketone used as the reactant .
科学研究应用
4-Methoxybenzylidene triphenylphosphorane has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the preparation of conjugated polymers and other materials with specific electronic properties.
作用机制
The mechanism of action of 4-methoxybenzylidene triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate. The ylide reacts with the carbonyl compound (aldehyde or ketone) to form the betaine, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .
相似化合物的比较
Methoxymethylenetriphenylphosphorane: Another Wittig reagent used for homologization of aldehydes and ketones to extended aldehydes.
Benzylidenetriphenylphosphorane: Similar structure but lacks the methoxy group, affecting its reactivity and selectivity in Wittig reactions.
Uniqueness: 4-Methoxybenzylidene triphenylphosphorane is unique due to the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .
属性
IUPAC Name |
(4-methoxyphenyl)methylidene-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23OP/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXTNDORACTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378612 | |
| Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21960-26-9 | |
| Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)
